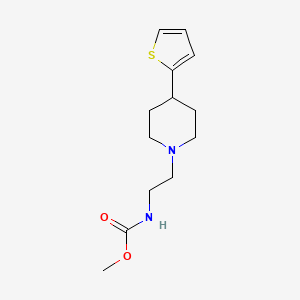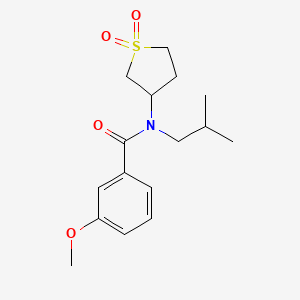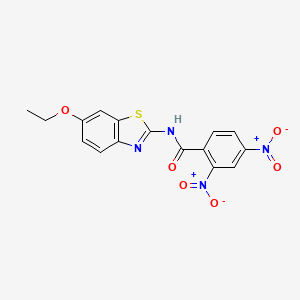
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate is a chemical compound that features a piperidine ring substituted with a thiophene group and a carbamate moiety
Mecanismo De Acción
Target of Action
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives have been found to have various effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a thiophene derivative reacts with a piperidine precursor.
Carbamate Formation: The final step involves the reaction of the piperidine-thiophene intermediate with methyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and spiropiperidines.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid.
Carbamates: Other carbamate compounds, such as methyl carbamate and ethyl carbamate.
Uniqueness
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate is unique due to the combination of its piperidine, thiophene, and carbamate moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
methyl N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-13(16)14-6-9-15-7-4-11(5-8-15)12-3-2-10-18-12/h2-3,10-11H,4-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCOLRXYXEIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1CCC(CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethylbenzamide](/img/structure/B3017688.png)
![2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B3017690.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)



![4-phenyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B3017696.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)
![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)

![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)

![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)
